5-bromo-1-ethyl-2-iodo-3-methylbenzene

Chemoselective Synthesis Bond Dissociation Energy Orthogonal Reactivity

Addressing chemoselectivity challenges in complex synthesis: The similar C-Br and C-I bonds in typical polyhalogenated substrates often lead to uncontrolled, mixed substitution products. 5-Bromo-1-ethyl-2-iodo-3-methylbenzene (CAS 1208075-21-1) provides an exact solution based on a significant bond dissociation energy differential (C-I: ~57 kcal/mol; C-Br: ~72 kcal/mol). This enables precise, sequential functionalization for researchers. · Achieve highly predictable first-step Suzuki-Miyaura or cross-electrophile coupling at the aryl iodide site, leaving the bromide intact. · Perform subsequent reactions at the bromide site to rapidly build molecular diversity in drug discovery or MOF monomer synthesis. · Reduces purification burden and improves yield in iterative coupling strategies compared to symmetric dihalide analogs.

Molecular Formula C9H10BrI
Molecular Weight 324.98 g/mol
Cat. No. B7842143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-ethyl-2-iodo-3-methylbenzene
Molecular FormulaC9H10BrI
Molecular Weight324.98 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)Br)C)I
InChIInChI=1S/C9H10BrI/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3H2,1-2H3
InChIKeySJDYYWNPSIBLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-ethyl-2-iodo-3-methylbenzene: Strategic Building Block


5-Bromo-1-ethyl-2-iodo-3-methylbenzene (C9H10BrI, MW 324.98) is a polyhalogenated aromatic building block characterized by the presence of both bromine and iodine atoms on a toluene ring, along with an ethyl group. It is commercially available with a purity specification of not less than 98% (NLT 98%) [1]. This compound's value proposition stems from the significant difference in the reactivity of its carbon-halogen bonds, enabling its use as a platform for chemoselective, sequential functionalization in complex molecule synthesis.

Why Simpler Halogenated Analogs Fail


Simple substitution of 5-bromo-1-ethyl-2-iodo-3-methylbenzene with a mono-halogenated analog (e.g., 5-bromo-1-ethyl-3-methylbenzene) or a di-bromo analog forfeits the compound's defining characteristic: the presence of two leaving groups with a large reactivity differential. The C-I bond is substantially weaker than the C-Br bond, with typical bond dissociation energies for alkyl/aryl halides being approximately 57 kcal/mol for C-I and 72 kcal/mol for C-Br [1]. This thermodynamic difference is the primary driver for achieving high chemoselectivity in cross-coupling reactions. Using a compound with two identical or more closely matched halogens would lead to complex mixtures of mono- and di-substituted products, significantly increasing purification costs and reducing yield for any synthetic sequence requiring orthogonal functionalization.

Quantitative Differentiation Evidence


C-I vs. C-Br Bond Reactivity Differential

The core differentiation of 5-bromo-1-ethyl-2-iodo-3-methylbenzene from its mono-halogenated or di-bromo analogs is the intrinsic difference in the strength of its two carbon-halogen bonds. Class-level inference from established bond dissociation energy (BDE) data shows that a typical C-I bond (approx. 57 kcal/mol) is significantly weaker than a typical C-Br bond (approx. 72 kcal/mol) [1]. This 15 kcal/mol difference ensures that under appropriate catalytic conditions, the C-I bond will undergo oxidative addition and subsequent coupling reactions with much higher fidelity and at a faster rate than the C-Br bond.

Chemoselective Synthesis Bond Dissociation Energy Orthogonal Reactivity

Reactivity Order in Pd-Catalyzed Cross-Couplings

The differential reactivity is further supported by the well-established general reactivity order for aryl halides in palladium-catalyzed oxidative addition, which is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. This principle is key to achieving chemoselective cross-coupling in poly(pseudo)halogenated arenes. In contrast, a comparator like 1-bromo-3-iodobenzene, while also possessing Br and I, has a different substitution pattern (meta) which can influence the reactivity of each site due to altered steric and electronic effects [2].

Suzuki-Miyaura Coupling Palladium Catalysis Oxidative Addition

Demonstrated C-I Chemoselectivity in Bromoiodoarenes

The principle of chemoselective C-I activation in bromoiodoarenes is not merely theoretical. A study on rhodium-catalyzed borylation demonstrated 'excellent selectivity for C-I bonds in bromoiodoarenes' under mild conditions [1]. This experimental validation on a related class of compounds provides strong supporting evidence that the C-I bond in 5-bromo-1-ethyl-2-iodo-3-methylbenzene will react preferentially. While the quantitative difference is not a direct head-to-head comparison, the study confirms the class-level behavior that enables sequential, one-pot functionalization strategies [2].

Borylation Rhodium Catalysis Sequential Functionalization

Key Application Scenarios


Sequential Cross-Coupling for Biaryls and Teraryls

The primary application scenario is in medicinal chemistry and materials science for the synthesis of highly substituted aromatic frameworks. The user can leverage the established reactivity differential (Ar-I >> Ar-Br) [1] to perform a first, chemoselective Suzuki-Miyaura coupling at the C-I site. This installs a new aryl group while leaving the C-Br site intact. A subsequent coupling (e.g., another Suzuki, Buchwald-Hartwig, or Sonogashira reaction) can then be performed at the C-Br site using different conditions or catalysts . This two-step, one-pot or iterative strategy provides rapid access to molecular diversity with a single starting material, avoiding the need to synthesize separate intermediates for each coupling partner.

Orthogonally Reactive Monomers for Polymers

In the development of conjugated polymers or metal-organic frameworks (MOFs), orthogonal functionalization is critical. 5-Bromo-1-ethyl-2-iodo-3-methylbenzene can serve as a monomer unit. The highly reactive C-I bond can be used for initial polymerization or for attaching a specific functional handle (e.g., a boronic ester via borylation) [1], while the less reactive C-Br bond remains dormant. This dormant site can later be used for cross-linking, post-polymerization modification, or for attaching the polymer to a surface, providing a level of control not possible with monomers bearing two identical halogens.

Pharmacophore Construction via Cross-Electrophile Coupling

As demonstrated in the broader class of bromo(iodo)arenes, this compound is a viable substrate for novel cross-electrophile coupling (XEC) methodologies [1]. In particular, its ability to participate in one-pot, three-component reactions with two distinct alkyl halides enables the rapid generation of molecular complexity [1]. This is a powerful approach for constructing complex C(sp²)-C(sp³) bonds, which are prevalent in drug-like molecules, offering a more convergent and efficient alternative to traditional stepwise synthesis using organometallic nucleophiles.

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